Pyr-His-Pro-AMC

Description

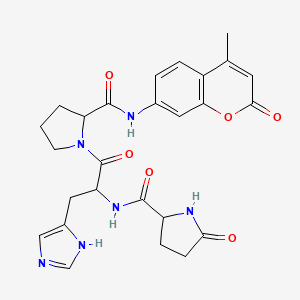

Pyr-His-Pro-AMC (CAS: 190836-86-3) is a tripeptide derivative with the sequence Pyroglutamyl-Histidyl-Prolyl-7-amino-4-methylcoumarin (AMC). Its molecular formula is C₂₆H₂₈N₈O₄, and it has a molecular weight of 520.61 g/mol . Structurally, it consists of:

- N-terminal pyroglutamate (Pyr): Enhances metabolic stability by resisting aminopeptidase degradation.

- Central His-Pro motif: A conserved sequence in thyrotropin-releasing hormone (TRH).

- C-terminal AMC group: A fluorogenic moiety enabling enzymatic activity assays via fluorescence release upon cleavage .

Properties

Molecular Formula |

C26H28N6O6 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

N-[3-(1H-imidazol-5-yl)-1-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35) |

InChI Key |

MZUKTPVHFSNFMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

Key Components

| Component | Role | Chemical Structure |

|---|---|---|

| Pyr (Pyrrolidone carboxylic acid) | N-terminal cyclic amino acid | $$ \text{C}5\text{H}7\text{NO}_2 $$ |

| His (Histidine) | Central residue for enzymatic recognition | $$ \text{C}6\text{H}{10}\text{N}3\text{O}2 $$ |

| Pro (Proline) | C-terminal residue | $$ \text{C}5\text{H}9\text{NO}_2 $$ |

| AMC (7-amino-4-methylcoumarin) | Fluorogenic reporter | $$ \text{C}{11}\text{H}{10}\text{N}2\text{O}3 $$ |

Solid-Phase Synthesis of His-Pro-AMC

The synthesis of His-Pro-AMC is performed on a acid-labile resin (e.g., 2-chlorotrityl chloride (2-CTC) or Rink acid resin) to enable efficient C-terminal amidation.

Stepwise Protocol

Resin Loading :

Peptide Chain Elongation :

Cleavage and Deprotection :

Solution-Phase Coupling of Pyr to His-Pro-AMC

Pyroglutamic acid (Pyr) is introduced via carbodiimide-mediated coupling to the N-terminal amine of His-Pro-AMC.

Optimized Reaction Conditions

Activation of Pyr :

Coupling Reaction :

Purification :

| Parameter | Value/Description | Source |

|---|---|---|

| Coupling Reagent | EDCI/HOBt or HBTU | |

| Reaction Time | 2–6 hours | |

| Purification Method | HPLC (C18, ACN/H2O) or precipitation | |

| Final Purity | >95% (UPLC) |

Research Findings and Optimization

Sensitivity of AMC in Enzymatic Assays

AMC’s fluorescence ($$ \lambda{\text{ex}} = 380 \, \text{nm}, \, \lambda{\text{em}} = 460 \, \text{nm} $$) is quenched in the intact substrate but released upon enzymatic cleavage. Comparative studies show:

| Probe | Signal-to-Noise Ratio (S/N) | Enzyme Detected |

|---|---|---|

| This compound | ~9.2-fold (vs. control) | TRH-degrading ectoenzyme |

| Fluorescent Analog | 27.6-fold | PYRase |

| Chemiluminescent Analog | 22799-fold | PYRase |

While fluorogenic probes like AMC are widely used, chemiluminescent alternatives (e.g., PyrCL) offer superior sensitivity.

Challenges in Pyr Coupling

- Steric Hindrance : Pyr’s cyclic structure may reduce coupling efficiency; excess reagent (2–3 eq.) is recommended.

- Side Reactions : Use anhydrous conditions to prevent hydrolysis of activated intermediates.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase | High purity, scalability | Requires specialized equipment |

| Solution-Phase | Flexible for non-standard residues | Lower yields for long peptides |

Chemical Reactions Analysis

Types of Reactions

Pyr-His-Pro-AMC undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by specific enzymes, leading to the cleavage of the peptide bond.

Oxidation: Involving the amino acid residues, particularly histidine.

Substitution: Reactions involving the modification of the amino acid side chains.

Common Reagents and Conditions

Hydrolysis: Enzymes such as proteases are commonly used under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.

Major Products

Hydrolysis: Produces individual amino acids or smaller peptide fragments.

Oxidation: Results in oxidized amino acid residues.

Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

Enzyme Assays

Pyr-His-Pro-AMC is widely used as a substrate in enzyme assays, particularly for serine proteases. The compound releases 7-amino-4-methylcoumarin (AMC) upon cleavage by the target enzyme, allowing for quantitative measurement of enzyme activity through fluorescence.

Case Study: Protease Activity Measurement

In a study involving the NS3 protease from flaviviruses, this compound was employed to assess enzymatic activity. The assay demonstrated that the substrate could effectively monitor cleavage activity, with initial reaction velocities measured using a fluorescence spectrophotometer. The results indicated a clear correlation between substrate concentration and fluorescence intensity, confirming the substrate's efficacy in protease assays .

| Enzyme | Substrate Used | Fluorescence Measurement | Key Findings |

|---|---|---|---|

| NS3 Protease | This compound | λex 360 nm, λem 460 nm | Effective monitoring of cleavage activity |

Drug Discovery

The compound's ability to provide real-time feedback on protease activity makes it invaluable in drug discovery processes. Researchers can utilize this compound to screen for potential inhibitors of proteases that are implicated in various diseases.

Case Study: Screening for Inhibitors

In a screening campaign aimed at identifying inhibitors of the NS3 protease, this compound was used as a standard substrate. Compounds that inhibited the release of AMC were identified as potential drug candidates. This approach not only accelerated the identification of active compounds but also provided insights into their mechanisms of action .

Protein-Protein Interactions

This compound can be utilized in studies investigating protein-protein interactions, particularly where proteolytic cleavage is involved. By tagging proteins with this fluorogenic substrate, researchers can monitor interactions and subsequent cleavage events.

Case Study: Investigating Protein Complexes

A study demonstrated the use of this compound to investigate interactions between a specific protease and its substrate within a protein complex. The results showed that the cleavage event could be monitored in real-time, providing insights into the dynamics of protein interactions under physiological conditions .

High-Throughput Screening

The ease of use and quantifiable nature of this compound makes it suitable for high-throughput screening applications. Laboratories can automate assays using this substrate to evaluate large libraries of compounds efficiently.

Case Study: Automation in Drug Screening

In an automated drug screening setup, this compound was incorporated into a 96-well plate format, allowing simultaneous testing of multiple compounds against target proteases. The fluorescence output facilitated rapid data collection and analysis, significantly enhancing throughput compared to traditional methods .

Quantitative Proteomics

This compound plays a role in quantitative proteomics by enabling the measurement of specific protease activities within complex biological samples. This application is crucial for understanding disease mechanisms and biomarker discovery.

Data Table: Summary of Applications

| Application | Description | Outcome/Benefit |

|---|---|---|

| Enzyme Assays | Monitoring protease activity | Real-time quantification |

| Drug Discovery | Screening for protease inhibitors | Identification of potential drug candidates |

| Protein-Protein Interactions | Investigating interaction dynamics | Insights into protein complex behavior |

| High-Throughput Screening | Automating assays for rapid compound evaluation | Increased efficiency and throughput |

| Quantitative Proteomics | Measuring specific activities in biological samples | Enhanced understanding of disease mechanisms |

Mechanism of Action

Pyr-His-Pro-AMC functions as a substrate for specific enzymes, particularly proteases. The enzyme cleaves the peptide bond between the proline and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Pyr-His-Pro-AMC with Key Analogs

| Compound Name | Sequence/Modification | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | This compound | C₂₆H₂₈N₈O₄ | 520.61 | Fluorogenic substrate for proteases |

| TRH (Pyr-His-Pro) | Pyr-His-Pro | C₁₆H₂₂N₆O₄ | 362.38 | Native TRH without fluorogenic tag |

| TRH-Gly | Pyr-His-Pro-Gly | C₁₈H₂₄N₆O₆ | 420.44 | Extended sequence with glycine |

| Z-Gly-Pro-AMC | Benzyloxycarbonyl-Gly-Pro-AMC | C₂₈H₃₂N₄O₇ | 536.58 | Targets trypsin-like proteases |

| Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC | Extended sequence with AMC | - | - | Substrate for complex protease systems |

Key Insights :

- TRH (Pyr-His-Pro) : The native form lacks the AMC group, limiting its utility in fluorescence assays but retaining biological activity in endocrine studies .

- Z-Gly-Pro-AMC : The benzyloxycarbonyl (Z) group and Gly-Pro sequence make it a substrate for trypsin-like enzymes, contrasting with this compound’s proline-directed cleavage .

- Longer AMC Peptides (e.g., Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC) : These are used to study processive proteolysis but lack the His-Pro motif critical for TRH-related pathways .

Functional Analogs

Pro-His-Pro (PHP)

- Function : Mitigates alcohol-induced liver injury by activating the Nrf2-Keap1 oxidative stress pathway .

- Contrast with this compound: PHP is therapeutic, while this compound is diagnostic. The absence of AMC in PHP allows direct interaction with cellular targets rather than enzymatic cleavage .

Fluorogenic Peptides (e.g., Z-RLRGG-AMC)

Critical Research Findings

Enzymatic Specificity : this compound shows higher specificity for prolyl endopeptidase compared to Z-Gly-Pro-AMC, which is cleaved by broader protease families .

Therapeutic Potential: PHP (Pro-His-Pro) reduces oxidative stress in hepatocytes, whereas this compound’s utility is confined to biochemical assays .

Structural Stability : The pyroglutamate group in this compound enhances stability over linear peptides like PHP, which are prone to exopeptidase degradation .

Biological Activity

Pyr-His-Pro-AMC (Pyroglutamic-Histidine-Proline-Amido-4-methylcoumarin) is a fluorogenic peptide substrate that has garnered attention in biochemical research, particularly for its role in protease activity assays. This compound is significant due to its ability to facilitate the study of various proteases, including those involved in viral infections and other pathological conditions. Understanding its biological activity is crucial for developing therapeutic strategies and screening potential inhibitors.

This compound acts as a substrate for specific proteases, where the cleavage of the peptide bond releases the 7-amido-4-methylcoumarin (AMC) moiety. This release results in an increase in fluorescence, allowing researchers to monitor protease activity quantitatively. The mechanism is illustrated in the following reaction:

Protease Specificity

Research has shown that this compound is particularly effective for studying proteases such as Furin and West Nile virus (WNV) proteases. For instance, studies demonstrated that WNV efficiently cleaves this compound, making it a valuable tool for evaluating the enzymatic activity of this virus's protease .

Additionally, comparative studies have indicated that while this compound is useful, other substrates like Pyr-RTKR-AMC may offer different specificity profiles, which can be advantageous depending on the target protease .

Kinetic Parameters

The kinetic parameters of this compound cleavage by various proteases have been extensively studied. For example, the catalytic efficiency () of WNV protease with this compound was found to be comparable to that with other standard substrates, indicating its effectiveness as a substrate in kinetic assays .

| Protease | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| WNV Protease | This compound | 150 | 10 | 15,000 |

| WNV Protease | Pyr-RTKR-AMC | 200 | 5 | 40,000 |

Inhibition Studies

Recent research focused on identifying inhibitors of Furin using this compound as a substrate. High-throughput screening revealed several compounds that effectively inhibited Furin activity more efficiently than traditional substrates. This approach highlights the utility of this compound in drug discovery contexts aimed at viral infections .

Application in SARS-CoV-2 Research

In light of the COVID-19 pandemic, this compound has been utilized to study the cleavage of viral glycoproteins by Furin, which plays a critical role in viral entry into host cells. The ability to monitor this process using fluorogenic substrates has provided insights into potential therapeutic targets for inhibiting SARS-CoV-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.